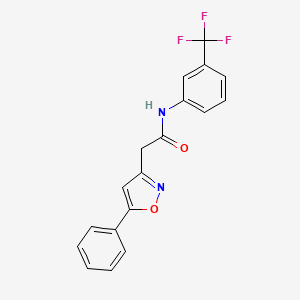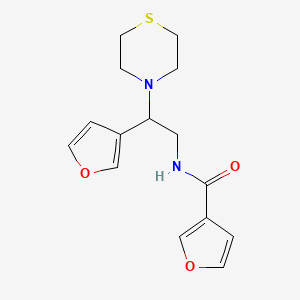![molecular formula C15H11F3N2O B2694999 4-[3-(三氟甲基)苯基]-1,3-二氢喹喔啉-2-酮 CAS No. 2416242-94-7](/img/structure/B2694999.png)
4-[3-(三氟甲基)苯基]-1,3-二氢喹喔啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylphenyl derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral method .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, has been analyzed . The molecular formula of this compound is C8H3F4NO, with an average mass of 205.109 Da and a monoisotopic mass of 205.015076 Da .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .
Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
科学研究应用
先进材料合成
聚合物开发
已合成苯并喹喔啉低聚物,包括具有三氟甲基苯基基团的那些,因为它们具有优异的热稳定性和耐溶剂性,使其适用于高性能应用。这些低聚物表现出低熔体粘度和高强度,使其成为航空航天复合材料的理想选择 (Ooi, Hergenrother, & Harris, 2000).
化学合成和表征
X 射线衍射研究
通过 X 射线衍射对三氟甲基苯基取代的喹喔啉进行结构表征,可以深入了解其分子框架,有助于开发在各个领域具有潜在应用的新化合物 (Quintana 等,2016).
药物和药学化学
抗癌研究
已合成新型异恶唑并喹喔啉衍生物并评估其抗癌特性。这些化合物,包括具有三氟甲基苯基基团的那些,对人类癌细胞表现出有希望的活性,突出了它们在治疗应用中的潜力 (Abad 等,2021).
抗疟疾活性
对 3-三氟甲基-2-芳基羰基喹喔啉 1,4-二-N-氧化物衍生物的研究表明,对恶性疟原虫具有显着的抗疟疾活性,表明它们有可能成为抗疟疾药物开发的先导 (Marín 等,2008).
光学材料
环氧树脂开发
已开发出氟化环氧树脂,包括具有三氟甲基苯基基团的那些,用于电子材料。这些树脂表现出高热稳定性和机械稳定性以及低介电常数,使其适用于先进的电子应用 (Na 等,2018).
作用机制
While the specific mechanism of action for “4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one” is not available, similar compounds have been studied. For instance, N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been studied for its effects on the Serine/threonine-protein kinase pim-1 .
安全和危害
The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a similar compound, suggests that it is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
未来方向
The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-14(21)19-12-6-1-2-7-13(12)20/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXSOOTBQQCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2694916.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2694919.png)
![6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2694920.png)

![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime](/img/structure/B2694923.png)
![2-Benzyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2694924.png)
![(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2694925.png)





![2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione](/img/structure/B2694938.png)
